Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate
Description
Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate is a heterocyclic compound featuring a quinazolinone core fused with a piperidine ring. The quinazolinone moiety is substituted with a 2-methoxyethyl group at position 3 and a thioxo group at position 2, while the piperidine ring is functionalized with an ethyl carboxylate group at position 2.
The compound’s synthesis likely involves condensation reactions between substituted quinazolinone precursors and piperidine derivatives, followed by functional group modifications.
Properties
Molecular Formula |
C20H25N3O5S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C20H25N3O5S/c1-3-28-19(26)14-5-4-8-22(12-14)17(24)13-6-7-15-16(11-13)21-20(29)23(18(15)25)9-10-27-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,21,29) |
InChI Key |
NZSSTDAPMXJKSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2-aminobenzamide and various alkylating agents. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Core Heterocycle Variations: The target compound’s quinazolinone-piperidine hybrid contrasts with imidazopyridine (e.g., 1l ) or thiazole-quinazolinone hybrids (e.g., ), which may influence solubility and target selectivity.
Substituent Effects :
- The 2-methoxyethyl group at position 3 distinguishes the target compound from phenyl-substituted analogues (e.g., Compound 7 ), likely altering steric and electronic properties.
- Ethyl carboxylate substituents (common in ) improve lipophilicity compared to methyl esters, affecting membrane permeability.
Key Observations:
Key Observations:
- Melting Points: Quinazolinone derivatives typically exhibit higher melting points (e.g., 243–245°C for 1l ) compared to piperidine oils , suggesting greater crystallinity in the target compound.
- Bioactivity: Piperidine-quinazolinone hybrids are speculated to target enzymes like soluble epoxide hydrolase or kinases , though empirical data for the target compound is lacking.
Computational and Structural Analysis
highlights the "similarity and analogy regulation," where structural resemblance correlates with property similarity. Computational studies (e.g., ’s structure-comparison algorithms) could predict the target compound’s reactivity based on analogues like Compound 7 . Substituent variations (e.g., 2-methoxyethyl vs. phenyl) may modulate steric bulk and electron density, affecting binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
